molecular formula C10H8ClN3S B1617345 Thiabendazole hydrochloride CAS No. 945-65-3

Thiabendazole hydrochloride

Cat. No.: B1617345
CAS No.: 945-65-3
M. Wt: 237.71 g/mol
InChI Key: XRBJCVRLNRBXHG-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Thiabendazole hydrochloride can be synthesized through several methods. One common synthetic route involves the reaction of 4-cyanothiazole with aniline in the presence of hydrogen chloride. This reaction occurs in a polychlorobenzene solvent under high-pressure conditions to form N-phenyl-(thiazole-4-amidine)-hydrochloride. This intermediate is then treated with hypohalites such as sodium hypochlorite in the presence of a base like sodium hydroxide to yield thiabendazole .

Industrial Production Methods

Industrial production of this compound typically follows the same synthetic route but on a larger scale. The process is optimized for high yield and purity, making it commercially viable for agricultural and pharmaceutical use .

Chemical Reactions Analysis

Types of Reactions

Thiabendazole hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various derivatives of thiabendazole, such as sulfoxides, sulfones, and amine derivatives .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Thiabendazole hydrochloride is unique due to its dual function as both an antifungal and antiparasitic agent. Its chelating properties also set it apart from other benzimidazole derivatives, making it versatile in treating metal poisoning .

Properties

IUPAC Name

4-(1H-benzimidazol-2-yl)-1,3-thiazole;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7N3S.ClH/c1-2-4-8-7(3-1)12-10(13-8)9-5-14-6-11-9;/h1-6H,(H,12,13);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRBJCVRLNRBXHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)C3=CSC=N3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClN3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10941293
Record name 2-(1,3-Thiazol-4-yl)-1H-benzimidazole--hydrogen chloride (1/1)
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Molecular Weight

237.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19525-20-3, 945-65-3
Record name 1H-Benzimidazole, 2-(4-thiazolyl)-, hydrochloride (1:?)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=19525-20-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Thiabendazole hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000945653
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzimidazole, 2-(4-thiazolyl)-, hydrochloride
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Thiabendazole hydrochloride
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=81948
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Record name 2-(1,3-Thiazol-4-yl)-1H-benzimidazole--hydrogen chloride (1/1)
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Tiabendazole hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.039.196
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Record name THIABENDAZOLE HYDROCHLORIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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